2-(2-Nitroethyl)benzoic acid
Overview
Description
2-(2-Nitroethyl)benzoic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, where a nitroethyl group is attached to the benzene ring
Mechanism of Action
Target of Action
The compound is a derivative of benzoic acid, which is known to have antimicrobial properties . .
Mode of Action
It is known that the compound undergoes a decomposition reaction, yielding nitroethylene and benzoic acid . This reaction begins with the synchronous rupture of the O–C and C–H single bonds of the compound . The rupture of the O–C single bond occurs heterolytically, while the rupture of the C–H bond occurs homolytically, leading to the formation of a pseudoradical hydrogen atom .
Biochemical Pathways
For instance, it is a precursor for a wide array of primary and secondary metabolites . It is also involved in the core β-oxidative pathway for its biosynthesis in plants .
Result of Action
The decomposition of the compound yields benzoic acid, which is known to have antimicrobial properties . The specific effects of 2-(2-Nitroethyl)benzoic acid on molecular and cellular processes require further investigation.
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, such as 2-(2-Nitroethyl)benzoic acid, can interact with various enzymes and proteins . For instance, benzoic acid has been found to interact with enzymes involved in the biosynthesis of volatile benzenoids . These interactions could potentially influence the biochemical reactions involving this compound.
Cellular Effects
It is known that benzoic acid derivatives can have various effects on cells . For example, benzoic acid has been found to exert antimicrobial effects in the gastrointestinal tract of piglets
Molecular Mechanism
A study on the decomposition of nitroethyl benzoate, a related compound, found that it undergoes a one-step mechanism involving the rupture of O–C and C–H single bonds . This process could potentially influence the interactions of this compound with biomolecules.
Temporal Effects in Laboratory Settings
It is known that the solubility and distribution of benzoic acid, a related compound, can vary with temperature . This could potentially influence the stability, degradation, and long-term effects of this compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that benzoic acid, a related compound, can improve the performance of young pigs when supplemented in the diet
Metabolic Pathways
It is known that benzoic acid, a related compound, is involved in various metabolic pathways . For example, benzoic acid is a precursor for many primary and secondary metabolites and is involved in the biosynthesis of volatile benzenoids . It is possible that this compound could be involved in similar metabolic pathways.
Transport and Distribution
It is known that the solubility and distribution of benzoic acid, a related compound, can vary with pH . This could potentially influence the transport and distribution of this compound within cells and tissues.
Subcellular Localization
It is known that the subcellular localization of proteins can be predicted using machine learning models . It is possible that similar methods could be used to predict the subcellular localization of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Nitroethyl)benzoic acid can be synthesized through the nitration of ethyl benzoate followed by hydrolysis. The nitration process involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitroethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: The major product is 2-(2-Aminoethyl)benzoic acid.
Reduction: The major product is 2-(2-Aminoethyl)benzoic acid.
Substitution: The major products depend on the substituent introduced, such as 2-(2-Hydroxyethyl)benzoic acid or 2-(2-Methoxyethyl)benzoic acid.
Scientific Research Applications
2-(2-Nitroethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzoic acid
- 3-Nitrobenzoic acid
- 4-Nitrobenzoic acid
- 2-(2-Aminoethyl)benzoic acid
Uniqueness
2-(2-Nitroethyl)benzoic acid is unique due to the presence of the nitroethyl group, which imparts distinct chemical reactivity and biological properties compared to other nitrobenzoic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2-nitroethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-9(12)8-4-2-1-3-7(8)5-6-10(13)14/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKWDBCIPCCQBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557545 | |
Record name | 2-(2-Nitroethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115912-92-0 | |
Record name | 2-(2-Nitroethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.